molecular formula C17H15ClN4O5 B2696490 (4-(3-Chlorophenyl)piperazin-1-yl)(3,5-dinitrophenyl)methanone CAS No. 289655-07-8

(4-(3-Chlorophenyl)piperazin-1-yl)(3,5-dinitrophenyl)methanone

Cat. No.: B2696490
CAS No.: 289655-07-8
M. Wt: 390.78
InChI Key: JJZKYQKBZPMUGZ-UHFFFAOYSA-N
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Description

(4-(3-Chlorophenyl)piperazin-1-yl)(3,5-dinitrophenyl)methanone: is a chemical compound with the molecular formula C17H15ClN4O5 4-(3-Chlorophenyl)-1-piperazinylmethanone .... It is a derivative of piperazine and contains both chlorophenyl and dinitrophenyl groups4-(3-Chlorophenyl)-1-piperazinylmethanone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Chlorophenyl)piperazin-1-yl)(3,5-dinitrophenyl)methanone typically involves the reaction of 3,5-dinitrobenzoyl chloride with 3-chlorophenylpiperazine under controlled conditions4-(3-Chlorophenyl)-1-piperazinylmethanone .... The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction4-(3-Chlorophenyl)-1-piperazinylmethanone ....

Industrial Production Methods

In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity4-(3-Chlorophenyl)-1-piperazinylmethanone .... Continuous flow reactors and automated systems can be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro groups can be further oxidized under specific conditions.

  • Reduction: : The nitro groups can be reduced to amino groups.

  • Substitution: : The chlorine atom in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents are tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).

  • Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : Formation of dinitrobenzoic acids.

  • Reduction: : Formation of dinitroanilines.

  • Substitution: : Formation of various substituted phenyl derivatives.

Scientific Research Applications

(4-(3-Chlorophenyl)piperazin-1-yl)(3,5-dinitrophenyl)methanone: has several scientific research applications:

  • Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound can be used in biological studies to investigate the effects of nitro-containing compounds on biological systems.

  • Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (4-(3-Chlorophenyl)piperazin-1-yl)(3,5-dinitrophenyl)methanone exerts its effects involves its interaction with molecular targets and pathways. The nitro groups can act as electrophiles, reacting with nucleophiles in biological systems. The compound may also interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

(4-(3-Chlorophenyl)piperazin-1-yl)(3,5-dinitrophenyl)methanone: can be compared with other similar compounds such as 4-(3-Chlorophenyl)piperazin-1-yl)methanone and 3,5-dinitrophenylpiperazine . These compounds share structural similarities but differ in their functional groups and potential applications. The presence of both chlorophenyl and dinitrophenyl groups in This compound makes it unique and versatile in various scientific and industrial applications.

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(3,5-dinitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O5/c18-13-2-1-3-14(10-13)19-4-6-20(7-5-19)17(23)12-8-15(21(24)25)11-16(9-12)22(26)27/h1-3,8-11H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZKYQKBZPMUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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